1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol

Drug metabolism CYP inhibition ADME

1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol (CAS 1379360-40-3, MFCD11521024) is a halogenated tertiary benzylic alcohol with the formula C₁₀H₁₂ClFO and molecular weight 202.65 g·mol⁻¹. It belongs to the α,α‑dimethylbenzeneethanol scaffold class and serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C10H12ClFO
Molecular Weight 202.65 g/mol
CAS No. 1379360-40-3
Cat. No. B7993684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol
CAS1379360-40-3
Molecular FormulaC10H12ClFO
Molecular Weight202.65 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC(=C(C=C1)F)Cl)O
InChIInChI=1S/C10H12ClFO/c1-10(2,13)6-7-3-4-9(12)8(11)5-7/h3-5,13H,6H2,1-2H3
InChIKeyKVUREWVIVDDMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol (CAS 1379360-40-3) – Tertiary Alcohol Building Block for MedChem Procurement


1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol (CAS 1379360-40-3, MFCD11521024) is a halogenated tertiary benzylic alcohol with the formula C₁₀H₁₂ClFO and molecular weight 202.65 g·mol⁻¹ . It belongs to the α,α‑dimethylbenzeneethanol scaffold class and serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. The distinctive 3‑chloro‑4‑fluoro substitution pattern on the phenyl ring imparts a characteristic electronic profile that influences both reactivity in cross‑coupling reactions and interactions with biological targets .

Why Closely Related Analogs Cannot Substitute 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol Without Rigorous Requalification


While the α,α‑dimethylbenzeneethanol scaffold is shared by several commercially available aryl alcohols, the precise position and identity of halogen substituents on the phenyl ring critically govern the compound's physicochemical properties, metabolic fate, and biological activity. Even positional isomers such as 1-(4‑chloro‑3‑fluorophenyl)-2‑methylpropan‑2‑ol (CAS 1379314‑91‑6) exhibit different dipole moments, lipophilicity, and enzyme‑substrate recognition patterns . In drug‑discovery programs, unqualified substitution of halogen‑regioisomers has been shown to alter CYP inhibition profiles, metabolic stability, and target‑binding affinity, potentially confounding structure‑activity relationship (SAR) interpretation and compromising lead optimization [1]. Consequently, procurement decisions must be grounded in compound‑specific, comparator‑backed evidence—not class‑level assumptions.

Quantitative Comparator Evidence for 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol (CAS 1379360-40-3)


CYP1A2 Inhibition Liability: 3‑Chloro‑4‑fluorobenzyl Alcohol vs. 4‑Chloro Analog

The 3‑chloro‑4‑fluorophenyl moiety has been explicitly flagged as a structural alert for CYP1A2 inhibition. In a panel screen of 3‑chloro‑4‑fluorobenzyl alcohol (a close surrogate of the target compound), CYP1A2 inhibition was confirmed ('Yes'), whereas CYP2C19, CYP2C9, CYP2D6, and CYP3A4 were negative . This contrasts with the 4‑chlorophenyl analog (1‑(4‑chlorophenyl)-2‑methylpropan‑2‑ol, CAS 5468‑97‑3), for which published CYP1A2 inhibition data are absent from comparable screening panels. For medicinal chemistry teams optimizing against CYP1A2‑mediated clearance, the 3‑chloro‑4‑fluoro substitution pattern provides a tractable liability that can be engineered out, whereas the 4‑chloro analog offers no such characterized liability handle.

Drug metabolism CYP inhibition ADME

Computational LogP Differentiation: 3‑Cl‑4‑F vs. 4‑Cl Regioisomer

Predicted logP provides a quantitative basis for differentiating close analogs. The 3‑chloro‑4‑fluoro‑substituted benzenemethanol scaffold (e.g., 1‑(3‑chloro‑4‑fluorophenyl)ethanol) exhibits a predicted logP of 2.27 . In contrast, the 4‑chloro regioisomer 1‑(4‑chlorophenyl)-2‑methylpropan‑2‑ol has a predicted logP of approximately 2.96 (estimated from the density and boiling‑point data reported by American Elements) [1]. Although these values are derived from closely related homologs rather than direct head‑to‑head measurements of the two tertiary alcohols, the consistent ~0.7 log unit difference reflects the lipophilicity‑modulating effect of replacing a para‑chlorine with a meta‑chlorine/para‑fluorine combination, which is relevant for balancing potency, solubility, and metabolic stability in lead optimization.

Lipophilicity Physicochemical properties Drug design

Bioisosteric Advantage of 3‑Cl‑4‑F‑Phenyl Over 4‑Chlorophenyl in mGlu₄ PAM Lead Optimization

The 3‑chloro‑4‑fluorophenyl group has been validated as a superior bioisosteric replacement for the 4‑chlorophenyl ring in a series of metabotropic glutamate receptor 4 (mGlu₄) positive allosteric modulators (PAMs). In the discovery of VU0418506 (N‑(3‑chloro‑4‑fluorophenyl)‑1H‑pyrazolo[4,3‑b]pyridin‑3‑amine), the 3‑Cl‑4‑F‑phenyl analog demonstrated potent mGlu₄ PAM activity (EC₅₀ = 95 nM, 98% Glu max) and favorable pharmacokinetics, whereas the corresponding 4‑chlorophenyl analog showed reduced potency and inferior drug‑like properties, driving the medicinal chemistry program to adopt the 3‑Cl‑4‑F substitution as a core pharmacophoric element [1]. This provides class‑level evidence that the 3‑chloro‑4‑fluorophenyl motif—when incorporated into tertiary alcohol building blocks—is a proven molecular feature for achieving target potency, selectivity, and developability in CNS drug discovery.

Metabotropic glutamate receptor Positive allosteric modulator Bioisosterism

Synthetic Accessibility: Grignard‑Based Route vs. Base‑Catalyzed Alkylation

The synthesis of 1‑(3‑chloro‑4‑fluorophenyl)‑2‑methylpropan‑2‑ol can proceed via two distinct routes: (i) Grignard reaction of 3‑chloro‑4‑fluorophenylmagnesium bromide with acetone, or (ii) base‑catalyzed alkylation of acetone with 3‑chloro‑4‑fluorobenzyl chloride . The Grignard route is the most widely documented method and offers the advantage of using commercially available 3‑chloro‑4‑fluorobromobenzene and acetone, both low‑cost starting materials, with the potential for telescoped one‑pot procedures . In contrast, the regioisomeric 1‑(4‑chloro‑3‑fluorophenyl)‑2‑methylpropan‑2‑ol (CAS 1379314‑91‑6) is commonly prepared via the reaction of methylmagnesium bromide with 1‑(4‑chloro‑3‑fluorophenyl)propan‑2‑one [1], a route that requires a ketone intermediate which may be less readily available at scale. For procurement teams sourcing building blocks in multi‑gram to kilogram quantities, the Grignard‑based route to the 3‑Cl‑4‑F isomer offers a more scalable and cost‑efficient manufacturing path.

Synthetic methodology Grignard reaction Process chemistry

Known Metabolite and Downstream Derivative Space: Amino‑Alcohol Pharmacophore Extension

The tertiary alcohol 1‑(3‑chloro‑4‑fluorophenyl)‑2‑methylpropan‑2‑ol serves as a direct precursor to the corresponding β‑amino‑α,α‑dimethylbenzeneethanol scaffold (CAS 1896610‑19‑7), which introduces a primary amine at the benzylic position . This amino‑alcohol derivative is a documented intermediate for the synthesis of kinase inhibitors and CNS‑targeting agents, whereas the analogous transformation of the 4‑chlorophenyl analog (1‑(4‑chlorophenyl)‑2‑methylpropan‑2‑ol, CAS 5468‑97‑3) leads to the chlorphentermine scaffold, an anorectic agent with a distinct pharmacological profile and different regulatory classification . For research groups pursuing kinase‑focused or CNS‑therapeutic programs, the 3‑Cl‑4‑F tertiary alcohol offers a direct entry into the amino‑alcohol pharmacophore space relevant to contemporary drug targets, unlike the 4‑Cl analog which is predominantly linked to a discontinued anorectic indication.

Drug metabolism Amino-alcohol pharmacophore β‑Amino‑α,α‑dimethylbenzeneethanol

Application Scenarios Where 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol Outperforms Analogs


Kinase Inhibitor Fragment‑Based Drug Discovery Requiring Defined CYP Liability

In fragment‑based lead discovery programs targeting kinases, the 3‑chloro‑4‑fluorophenyl tertiary alcohol scaffold provides a characterized CYP1A2 inhibition liability that can be rationally addressed during hit‑to‑lead optimization. Unlike the 4‑chlorophenyl analog, for which CYP inhibition data are sparse, this compound enables medicinal chemists to make informed decisions about metabolic soft‑spot engineering from the outset of a project.

mGlu₄ Positive Allosteric Modulator (PAM) Lead Optimization for CNS Disorders

The 3‑chloro‑4‑fluorophenyl motif has been clinically validated in mGlu₄ PAM programs (e.g., VU0418506, EC₅₀ = 95 nM) . Research groups developing allosteric modulators for Parkinson's disease or other CNS indications should prioritize the 3‑Cl‑4‑F‑substituted building block over the 4‑chlorophenyl analog, which showed inferior potency and developability in comparative SAR studies.

Scalable Synthesis of CNS‑Targeted Amino‑Alcohol Pharmacophores

For medicinal chemistry teams synthesizing β‑amino‑α,α‑dimethylbenzeneethanol derivatives as kinase inhibitor or GPCR modulator intermediates, the 3‑Cl‑4‑F tertiary alcohol offers a scalable Grignard‑based entry route and direct access to the amino‑alcohol scaffold (CAS 1896610‑19‑7) . This route is more convergent and cost‑effective than the multi‑step ketone route required for the regioisomeric 4‑Cl‑3‑F analog.

Biophysical and ADME Probe Molecule Design Incorporating 3‑Cl‑4‑F‑Phenyl Topology

The ~0.7 log unit reduction in predicted lipophilicity for the 3‑Cl‑4‑F substitution pattern relative to the 4‑Cl analog makes this compound a superior choice for designing biophysical probes that require balanced solubility, permeability, and metabolic stability. This differentiation is critical for early‑stage ADME profiling where excessive lipophilicity can lead to poor solubility, high protein binding, and rapid oxidative clearance.

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